3-(Butanoyloxy)propyl hexanoate
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Overview
Description
3-(Butanoyloxy)propyl hexanoate is an ester compound formed by the reaction of butanoic acid and hexanoic acid with 3-hydroxypropyl alcohol. Esters are organic compounds characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Butanoyloxy)propyl hexanoate is synthesized through an esterification reaction. This involves the reaction of butanoic acid and hexanoic acid with 3-hydroxypropyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of water, which is essential for driving the reaction to completion. The use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(Butanoyloxy)propyl hexanoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid catalyst, such as hydrochloric acid, and heat.
Transesterification: This reaction typically requires an alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Butanoic acid, hexanoic acid, and 3-hydroxypropyl alcohol.
Transesterification: A different ester and an alcohol.
Scientific Research Applications
3-(Butanoyloxy)propyl hexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Butanoyloxy)propyl hexanoate involves its hydrolysis into butanoic acid, hexanoic acid, and 3-hydroxypropyl alcohol. These products can then participate in various biochemical pathways. The ester bond is cleaved by the action of esterases, enzymes that catalyze the hydrolysis of esters .
Comparison with Similar Compounds
3-(Butanoyloxy)propyl hexanoate can be compared to other esters, such as:
Ethyl acetate: Commonly used as a solvent and in nail polish removers.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Propyl hexanoate: Similar in structure and used in fragrances and flavorings.
Properties
CAS No. |
197660-12-1 |
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Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3-butanoyloxypropyl hexanoate |
InChI |
InChI=1S/C13H24O4/c1-3-5-6-9-13(15)17-11-7-10-16-12(14)8-4-2/h3-11H2,1-2H3 |
InChI Key |
JKDBRTBWKVLOSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCCOC(=O)CCC |
Origin of Product |
United States |
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